3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with additional functional groups such as a methoxybenzyl and a thioxo group
Preparation Methods
The synthesis of 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran ring, followed by the introduction of the pyrimidine moiety. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Ring: This step often involves the use of reagents such as guanidine or its derivatives, which react with the benzofuran intermediate under specific conditions.
Functional Group Modifications: The methoxybenzyl and thioxo groups are introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the thioxo group, to form thiols or other reduced derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its mechanism of action and potential therapeutic benefits.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group plays a crucial role in its binding affinity and specificity. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:
- 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one : This compound differs by having an oxo group instead of a thioxo group, which can affect its reactivity and biological activity.
- 3-(4-methoxybenzyl)-2-amino-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one : The presence of an amino group instead of a thioxo group can lead to different chemical properties and potential applications.
- 3-(4-methoxybenzyl)-2-hydroxy-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one : The hydroxy group introduces different hydrogen bonding capabilities, influencing the compound’s interactions with biological targets.
The uniqueness of 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-12-8-6-11(7-9-12)10-20-17(21)16-15(19-18(20)24)13-4-2-3-5-14(13)23-16/h2-9H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGINJFBCUUKZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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